molecular formula C6H12O6 B12657867 alpha-D-sorbofuranose CAS No. 41847-03-4

alpha-D-sorbofuranose

Cat. No.: B12657867
CAS No.: 41847-03-4
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-MOJAZDJTSA-N
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Description

Alpha-D-sorbofuranose: is a type of sugar, specifically a furanose form of sorbose. It is a six-carbon monosaccharide with the molecular formula C6H12O6. This compound is characterized by its alpha-configuration at the anomeric center, which means that the hydroxyl group attached to the first carbon is positioned below the plane of the ring in its cyclic form .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-sorbofuranose can be synthesized through the isomerization of D-sorbose. The process involves the conversion of D-sorbose into its furanose form under acidic or enzymatic conditions. The reaction typically requires a catalyst such as hydrochloric acid or specific enzymes that facilitate the isomerization process .

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological methods. Microorganisms such as Gluconobacter oxydans are used to convert D-sorbose into this compound. This biotransformation process is efficient and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-sorbofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of sorbose acid.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon. This reaction converts the compound into sorbitol.

    Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. .

Major Products Formed:

    Oxidation: Sorbose acid

    Reduction: Sorbitol

    Substitution: Acetylated derivatives

Scientific Research Applications

Alpha-D-sorbofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-sorbofuranose involves its interaction with specific enzymes and metabolic pathways. In biological systems, it is metabolized by enzymes such as sorbose dehydrogenase, which catalyzes its conversion into other metabolites. These metabolites then participate in various biochemical pathways, contributing to energy production and other cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific alpha-configuration and furanose ring structure. This configuration influences its reactivity and interactions with enzymes, making it distinct from its linear form (D-sorbose) and other related compounds.

Properties

CAS No.

41847-03-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1

InChI Key

RFSUNEUAIZKAJO-MOJAZDJTSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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